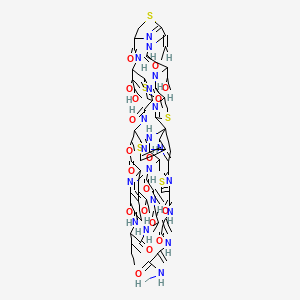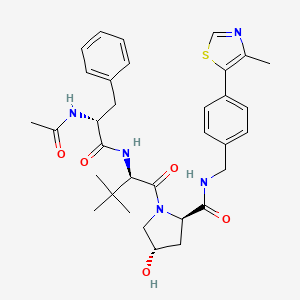
Thiostrepton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
One of the CYCLIC PEPTIDES from Streptomyces that is active against gram-positive bacteria. In veterinary medicine, it has been used in mastitis caused by gram-negative organisms and in dermatologic disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Thiostrepton's total chemical synthesis was achieved, overcoming challenges posed by its intricate structure, which includes 10 rings, 11 peptide bonds, and 17 stereogenic centers. Its structure, solved by Dorothy Crowfoot Hodgkin in 1970, is crucial for its unique antibiotic activity, which involves binding to ribosomal RNA and associated proteins to disable protein biosynthesis (Borman, 2004).
Pharmaceutical Properties :
- Thiostrepton's archetypal structure and mechanism, which targets the bacterial ribosome, have been the basis for designing and biosynthesizing new thiopeptide antibiotics. These derivatives demonstrate improved activity against drug-resistant pathogens and enhanced water solubility, addressing a major limitation in thiostrepton's clinical use (Wang et al., 2015).
Biological Activity :
- A biologically active fragment of thiostrepton was discovered, exhibiting antibiotic activity against resistant bacterial strains like MRSA and VREF, and cytotoxic action against various cancer cell lines (Nicolaou et al., 2005).
Mechanism of Action :
- Thiostrepton's action as an inhibitor of protein synthesis was characterized, specifically its interference with the formation of a ribosome-G-factor guanine nucleotide complex, a crucial step in the protein synthesis process (Weisblum & Demohn, 1970).
Chemical Modifications :
- Innovations in chemical synthesis have allowed for the site-selective modification of thiostrepton, resulting in derivatives with improved antimicrobial activity and significantly better water solubility. These modifications address critical limitations in thiostrepton's medical applications (Scamp et al., 2019).
Biosynthesis Studies :
- Research into the biosynthesis of thiostrepton in Streptomyces species has elucidated the amino acid origins of its components, providing insights into its complex molecular structure (Mocek et al., 1993).
Electronic Structure Analysis :
- Molecular mechanics, semi-empirical, and ab initio studies have been conducted to understand the structural and electronic properties of thiostrepton, aiding in the comprehension of its function as an antibiotic against Gram-positive bacteria (Hang & Honek, 2005).
Interaction with Transcription Factors :
- Thiostrepton is known to reduce the transcriptional activity of FOXM1, a transcription factor involved in tumorigenesis and cancer progression. Studies demonstrate its direct interaction with FOXM1, providing insights into its potential druggability as a transcription factor inhibitor (Hegde et al., 2011).
Eigenschaften
IUPAC-Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
|---|---|
InChI |
InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
Bioaktivität |
Antibacterial |
Sequenz |
IASASCTTCICTCSCSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




